TH-Z835 Exhibits 8-Fold Improved Biochemical Potency Over Its Direct Structural Precursor TH-Z816
In a direct head-to-head comparison within the same study, the cyclized bicyclic scaffold of TH-Z835 yielded an 8.3-fold improvement in biochemical inhibitory potency relative to its linear precursor, TH-Z816, in a SOS-catalyzed nucleotide exchange assay [1]. This SAR progression validates the optimization strategy that introduced the 3,8-diazabicyclo[3.2.1]octane moiety, which is essential for achieving the salt-bridge interaction with Asp12 [1].
| Evidence Dimension | Biochemical inhibitory potency (SOS-catalyzed nucleotide exchange) |
|---|---|
| Target Compound Data | IC50 = 1.6 μM |
| Comparator Or Baseline | TH-Z816: IC50 = 14 μM |
| Quantified Difference | 8.3-fold improvement in potency |
| Conditions | SOS-catalyzed mantGMPPNP/GPPNP nucleotide exchange assay |
Why This Matters
This demonstrates that the 3,8-diazabicyclo[3.2.1]octane scaffold is non-redundant and essential for achieving the observed biochemical activity, directly informing procurement decisions for SAR studies.
- [1] Mao Z, Xiao H, Shen P, Yang Y, Xue J, Yang Y, et al. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge. Cell Discov. 2022;8(1):5. View Source
